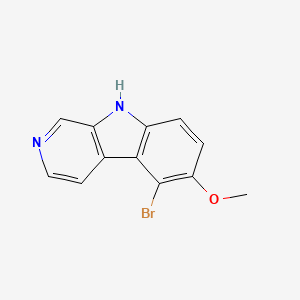

5-Bromo-6-methoxy-beta-carboline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9BrN2O |

|---|---|

Molecular Weight |

277.12 g/mol |

IUPAC Name |

5-bromo-6-methoxy-9H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C12H9BrN2O/c1-16-10-3-2-8-11(12(10)13)7-4-5-14-6-9(7)15-8/h2-6,15H,1H3 |

InChI Key |

NXKWYFQQPHBFII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC3=C2C=CN=C3)Br |

Origin of Product |

United States |

Biological Activities and Mechanistic Investigations of 5 Bromo 6 Methoxy Beta Carboline and Analogs

Antineoplastic Efficacy and Molecular Targets

The anticancer effects of β-carboline derivatives are not attributed to a single mode of action but rather to their ability to engage multiple cellular targets simultaneously. This pleiotropic activity makes them compelling candidates for drug development, as it may circumvent the resistance mechanisms that often develop against single-target agents. Research has elucidated several key pathways through which these compounds exert their cytotoxic and cytostatic effects on tumor cells.

Interactions with Nucleic Acids: DNA Intercalation and Associated Effects

A primary mechanism underlying the antineoplastic activity of many β-carboline derivatives is their direct interaction with DNA. frontiersin.org The planar, aromatic structure of the β-carboline ring system is well-suited for insertion, or intercalation, between the base pairs of the DNA double helix. frontiersin.orgnih.govnih.gov This physical insertion distorts the helical structure, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately inhibiting cancer cell proliferation.

Spectroscopic and experimental studies have confirmed that various β-carboline derivatives, including norharman, harman (B1672943), and harmine (B1663883), intercalate into DNA. nih.gov The potency of this interaction is influenced by the substituents on the β-carboline skeleton. Notably, the presence of polar groups, such as a methoxy (B1213986) (OCH₃) group, has been shown to increase the binding affinity of the compound to DNA. nih.gov This suggests that the 6-methoxy substituent on the specified compound could play a crucial role in its DNA-binding and subsequent antitumor activity.

Enzymatic Inhibition: Topoisomerase I and II Modulation

Beyond simple intercalation, β-carbolines also target key enzymes that regulate DNA topology: topoisomerases I and II. frontiersin.orgnih.govnih.gov These enzymes are crucial for relieving torsional stress in DNA during replication and transcription by creating transient single- or double-strand breaks. The inhibition of topoisomerases by β-carboline derivatives leads to the stabilization of the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. This results in the accumulation of permanent DNA strand breaks, which triggers cell cycle arrest and apoptosis. pharmainfonepal.com This dual inhibition of both topoisomerase I and II is a hallmark of the anticancer activity of this class of compounds. nih.govpharmainfonepal.com

Cell Cycle Regulation: Cyclin-Dependent Kinase (CDK) and Haspin Kinase Inhibition

β-Carbolines exert significant control over the cell cycle through the inhibition of critical protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are fundamental to the regulation of the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell proliferation. Several β-carboline derivatives have been identified as potent and specific inhibitors of various CDKs, including CDK2 and CDK5. frontiersin.orgnih.govnih.gov By blocking the activity of these enzymes, β-carbolines can halt the progression of the cell cycle, thereby preventing the division of cancer cells. Studies have shown that the specific substituents on the β-carboline ring are important for the potency and selectivity of CDK inhibition. nih.gov

Haspin Kinase Inhibition: A more specific and novel target for β-carbolines is Haspin kinase, a serine/threonine kinase that plays an essential role in mitosis. nih.govacs.org Haspin's primary known function is to phosphorylate histone H3 at threonine 3 (H3T3ph). nih.govfigshare.com This phosphorylation event creates a docking site for other proteins, ensuring the proper alignment and segregation of chromosomes during cell division. acs.orgfigshare.com

High-throughput screening identified β-carbolines like harmine as moderately potent inhibitors of Haspin kinase. nih.gov Inhibition of Haspin prevents the H3T3 phosphorylation, leading to defects in chromosome alignment and a failure of normal mitosis, which can selectively kill rapidly dividing cancer cells. nih.govacs.org This has established Haspin as a promising therapeutic target, with β-carbolines serving as a valuable scaffold for designing more potent and selective inhibitors. nih.gov

Table 1: Kinase Inhibition by β-Carboline Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | Mechanism/Effect | Reference |

|---|---|---|---|

| β-Carbolines | Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression. | frontiersin.org, nih.gov |

| Harmine (β-Carboline) | Haspin Kinase | Moderately potent inhibitor, disrupts mitotic progression. | nih.gov |

| Harmine Analogs | Haspin Kinase | Increased inhibitory potency through structural modification. | nih.gov |

Programmed Cell Death Induction: Autophagic Pathway Stimulation

In addition to inducing apoptosis through DNA damage and cell cycle arrest, certain β-carboline alkaloids can trigger an alternative form of programmed cell death known as autophagy. Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can be a survival mechanism under stress, excessive or sustained autophagy can lead to cell death.

Studies have demonstrated that β-carboline alkaloids such as harmine and harmol (B1672944) can induce autophagy in various cell lines, including insect and human non-small cell lung cancer cells. Treatment with these compounds leads to an increase in the expression of autophagy-related genes (Atg) and the formation of autophagosomes, characteristic features of the autophagic process. This indicates that the stimulation of the autophagic pathway is another significant component of the antineoplastic profile of the β-carboline family.

Epigenetic Modulations: Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications are crucial for gene regulation, and their dysregulation is a key factor in cancer development. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Overexpression of certain HDACs, particularly HDAC6, is linked to tumor progression and survival.

Recent research has identified tetrahydro-β-carboline derivatives as novel, potent, and selective inhibitors of HDAC6. Unlike other HDACs that are primarily located in the nucleus and act on histones, HDAC6 is cytoplasmic and deacetylates non-histone proteins like α-tubulin. By inhibiting HDAC6, these β-carboline analogs cause an increase in the acetylation of α-tubulin, which disrupts microtubule dynamics, impairs mitotic spindle function, and ultimately induces apoptosis in cancer cells. One study identified a tetrahydro-β-carboline derivative with a m-bromophenyl group as a particularly potent HDAC6 inhibitor with an IC₅₀ value of 7 nM.

Table 2: HDAC Inhibition by Tetrahydro-β-carboline Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Target | IC₅₀ | Cellular Effects | Reference |

|---|---|---|---|---|

| m-bromophenyl derivative (9c) | HDAC6 | 7 nM | Increased α-tubulin acetylation, apoptosis induction, cell cycle arrest. | |

| Various THβC hydroxamic acids | HDAC6 | < 5 nM | Potent and selective inhibition, antiproliferative activity. |

Multidrug Resistance Reversal via Efflux Pump Modulation (e.g., BCRP)

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump chemotherapeutic agents out of the cell. nih.gov

The β-carboline scaffold has emerged as a promising platform for developing inhibitors of these efflux pumps. The β-carboline alkaloid harmine is a known inhibitor of BCRP and has been shown to reverse resistance to anticancer drugs like mitoxantrone (B413) in breast cancer cells. nih.gov Building on this, synthetic tetrahydro-β-carboline derivatives have been specifically designed and investigated as potent and selective inhibitors of BCRP. These compounds can restore the sensitivity of resistant cancer cells to chemotherapeutics by blocking the efflux pump, thereby increasing intracellular drug accumulation. The ability to modulate BCRP activity adds another critical dimension to the anticancer potential of β-carboline analogs, positioning them as potential chemosensitizers in combination therapies. frontiersin.org

Antimicrobial Spectrum and Action Modes

The β-carboline scaffold is a well-established pharmacophore that confers a wide range of biological activities, including antimicrobial effects. While direct studies on 5-Bromo-6-methoxy-beta-carboline are limited, research on its structural analogs provides significant insights into its potential antimicrobial spectrum and mechanisms of action. Substitutions on the β-carboline ring, particularly with halogens and methoxy groups, have been shown to modulate this activity.

Analogs of this compound have demonstrated notable antifungal properties. A closely related compound, 5-Bromo-8-methoxy-1-methyl-β-carboline , isolated from the marine bryozoan Pterocella vesiculosa, exhibited inhibitory action against the pathogenic fungi Candida albicans and Trichophyton mentagrophytes. acs.orgresearchgate.net The activity of this compound, which features the key 5-bromo and methoxy substituents, suggests that this compound could possess similar antifungal potential. The minimum inhibitory doses (MID) for 5-Bromo-8-methoxy-1-methyl-β-carboline ranged from 4-5 μg/mL for both fungal species. acs.orgresearchgate.net

The proposed mechanism for the antifungal action of many β-carboline derivatives involves the disruption of fungal cell integrity. Studies on various β-carboline compounds indicate that they can induce membrane permeabilization in fungi. tandfonline.com For example, the β-carboline harmol has been shown to be fungicidal to Botrytis cinerea by affecting conidia membrane permeabilization. tandfonline.com This initial damage to the membrane can lead to subsequent intracellular damage. Further mechanistic studies on β-carboline derivatives, such as N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (PPPIF), have revealed severe damage to mitochondria, the cell wall, and the endomembrane system of fungal cells. tandfonline.com This disruption leads to a cascade of detrimental effects, including altered mitochondrial membrane potential, blocked respiratory chain complex activity, and disrupted energy metabolism, ultimately inhibiting fungal growth. tandfonline.com Another synthetic analog, 8-nitroharmane, was found to increase the leakage of cellular components that absorb at 260 nm, such as nucleotides, further supporting the mechanism of membrane disruption. nih.gov

Table 1: Antifungal Activity of a this compound Analog

| Compound | Fungal Species | Activity (MID in μg/mL) | Source |

|---|---|---|---|

| 5-Bromo-8-methoxy-1-methyl-β-carboline | Candida albicans | 4-5 | acs.orgresearchgate.net |

| 5-Bromo-8-methoxy-1-methyl-β-carboline | Trichophyton mentagrophytes | 4-5 | acs.orgresearchgate.net |

The antibacterial potential of β-carbolines, particularly against Gram-positive bacteria, is well-documented. The analog 5-Bromo-8-methoxy-1-methyl-β-carboline has been shown to inhibit the Gram-positive bacterium Bacillus subtilis with a minimum inhibitory dose (MID) of 2-4 μg/mL. acs.orgresearchgate.net The presence of the 5-bromo substituent is believed to contribute significantly to this activity. acs.org

Other studies have reinforced the efficacy of β-carboline derivatives against clinically relevant Gram-positive strains. For instance, a dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 0.01-0.05 μmol/mL. nih.gov This highlights that halogen substitution, in general, can enhance antibacterial effects. Novel steroidal β-carboline derivatives have also shown strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with preliminary mechanistic studies pointing towards the destruction of the bacterial cell membrane as the mode of action. nih.gov

Table 2: Antibacterial Activity of a this compound Analog

| Compound | Bacterial Species | Activity (MID in μg/mL) | Source |

|---|---|---|---|

| 5-Bromo-8-methoxy-1-methyl-β-carboline | Bacillus subtilis (Gram-positive) | 2-4 | acs.orgresearchgate.net |

The β-carboline framework is a promising scaffold for the development of antiviral agents. nih.gov Research on analogs of this compound indicates potential activity against a range of viruses. Notably, 6-methoxy-harmane , which shares the 6-methoxy substitution pattern, has been identified as a novel antiviral agent against Herpes Simplex Virus type 1 (HSV-1). nih.gov It was found to have a half-maximal effective concentration (EC₅₀) of 19.5 ± 0.3 µM. nih.gov

The antiviral mechanism of these β-carboline analogs appears to be multifaceted. For 6-methoxy-harmane, the mode of action against HSV-1 does not involve direct virucidal effects or interference with viral attachment and penetration. nih.gov Instead, it interferes with later events in the viral infection cycle. nih.gov Studies have shown that it can significantly delay or even suppress the expression of early and late viral proteins. nih.gov Furthermore, it was observed to restrict the localization of the viral protein ICP0 to the nucleus, potentially hampering its function in the cytoplasm where it would normally inhibit antiviral signaling. nih.gov

Other β-carboline derivatives have shown efficacy against other viruses. For example, certain 1-formyl-β-carboline derivatives are potent inhibitors of the Newcastle disease virus (NDV), an avian RNA virus. nih.govnih.gov Their mechanism involves suppressing the adsorption and entry processes of the virus into host cells, in part by directly interacting with the viral hemagglutinin-neuraminidase (HN) protein and inhibiting the PI3K/Akt signaling pathway. nih.govnih.gov

Table 3: Antiviral Activity of a 6-Methoxy-beta-carboline Analog

| Compound | Virus | Activity (EC₅₀ in µM) | Source |

|---|---|---|---|

| 6-methoxy-harmane | Herpes Simplex Virus type 1 (HSV-1) | 19.5 ± 0.3 | nih.gov |

Neuropharmacological Receptor Interactions

The structural similarity of the β-carboline core to neurotransmitters like serotonin (B10506) has prompted extensive investigation into their neuropharmacological properties. These compounds are known to interact with various central nervous system receptors and enzymes, with substitutions on the tricyclic ring system significantly influencing their binding affinity and selectivity.

β-Carboline derivatives have been shown to bind to serotonin 5-HT₂ receptors, which are crucial G protein-coupled receptors involved in numerous neurological processes. mdpi.com The affinity of these compounds for 5-HT₂ receptor subtypes, particularly 5-HT₂A and 5-HT₂C, is highly dependent on the nature and position of substituents on the β-carboline ring. xjtu.edu.cn

A study examining a series of ring-substituted tetrahydro-β-carbolines at 5-HT₂A and 5-HT₂C receptors found that methoxy-substituted derivatives generally displayed affinities similar to their parent compounds. xjtu.edu.cn In contrast, certain bromo-substituted derivatives, especially those with bromine at the 8-position, showed enhanced binding affinity. xjtu.edu.cn While specific data for this compound is not available, these findings suggest that the combination of bromo and methoxy groups could result in significant interaction with these receptors. Research on a broad range of β-carbolines has demonstrated that they typically bind with modest affinity at 5-HT₂A receptors. acs.org

The table below presents binding affinities (Ki values) for various β-carboline analogs at rat 5-HT₂A and 5-HT₂C receptors, illustrating the impact of different substitution patterns.

Table 4: Binding Affinities (Ki, nM) of β-Carboline Analogs at Serotonin Receptors

| Compound | 5-HT₂A Receptor (Ki, nM) | 5-HT₂C Receptor (Ki, nM) | Source |

|---|---|---|---|

| Harmine | 1,400 | 4,300 | acs.org |

| Harmaline | 2,000 | 1,900 | acs.org |

| 6-Methoxyharmalan | 1,700 | >10,000 | acs.org |

| Tetrahydroharmine | 860 | 3,300 | acs.org |

| 6-Methoxytetrahydro-β-carboline | 1,700 | 1,600 | acs.org |

β-Carboline alkaloids are recognized as potent, reversible inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. tandfonline.com They show a particular selectivity for the MAO-A isoform, which is responsible for metabolizing serotonin and norepinephrine. mdpi.com

Kinetic studies have consistently shown that β-carbolines act as competitive inhibitors of MAO-A. The potency of this inhibition is significantly influenced by the substitution pattern on the β-carboline nucleus. Research has demonstrated that the presence of a 7-methoxy substituent, such as in harmine, increases the inhibitory potency. For example, harmine is a very effective inhibitor of purified MAO-A with a very low inhibitor constant (Ki) of 5 nM. Harmaline, the dihydro version of harmine, is also a potent inhibitor with a Ki of 48 nM. This suggests that a methoxy group, such as the one at the 6-position in this compound, could contribute to potent MAO-A inhibition.

The mechanism of inhibition involves the interaction of the β-carboline molecule with the active site of the MAO-A enzyme. These inhibitors interact with the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, inducing distinct spectral changes that correlate with the efficacy of the inhibition. Molecular docking studies suggest that the β-carboline scaffold fits into the active site cavity, with specific residues like Ile180, Phe208, Ile325, and Ile335 providing a hydrophobic pocket that accommodates the inhibitor.

Table 5: MAO-A Inhibition by β-Carboline Analogs

| Compound | Inhibition Type | Ki (nM) | Source |

|---|---|---|---|

| Harmine | Competitive, Reversible | 5 | |

| Harmaline | Competitive, Reversible | 48 | |

| 2-Methylharminium | Competitive, Reversible | 69 | |

| 2,9-Dimethylharminium | Competitive, Reversible | 15 |

Benzodiazepine (B76468) Receptor Ligand Studies

The beta-carboline scaffold is a well-established pharmacophore that interacts with central benzodiazepine receptors (BzR), a modulatory site on the GABA-A receptor complex. researchgate.netnih.gov These interactions can elicit a spectrum of effects, ranging from agonistic (anxiolytic, anticonvulsant) to antagonistic and even inverse agonistic (anxiogenic, proconvulsant), depending on the specific substitutions on the beta-carboline ring. nih.gov

Research into the structure-activity relationships (SAR) of beta-carboline derivatives has provided insights into the influence of substituents at various positions. For instance, studies on 3,6-disubstituted β-carbolines have shown that modifications at these positions can significantly alter binding affinity and selectivity for different α subunits of the GABA-A receptor. nih.gov A predictive 3-D QSAR pharmacophore/receptor model suggests that substituents at the C-6 position are well-tolerated and are proposed to project into the extracellular domain of the GABA-A/Bz receptors. nih.gov

The presence of a methoxy group, such as in this compound, is of particular interest. Studies on related 1-aryl-β-carbolines have demonstrated that a 6-methoxy substituent can be critical for biological activity at certain receptors. acs.org For example, in one case, the placement of a 6-methoxy group on the β-carboline ring completely recovered the binding activity that was lost due to methylation of another part of the molecule. acs.org Furthermore, certain β-carboline analogs have been found to target the peripheral benzodiazepine receptor with good activity. acs.org While direct binding data for this compound is not extensively documented in publicly available research, the established SAR for this class of compounds suggests that the 6-methoxy group likely plays a significant role in its interaction with benzodiazepine receptors.

Antiparasitic Activity

Antimalarial Effects Against Plasmodium Strains

The beta-carboline framework is a promising scaffold for the development of novel antimalarial agents, with various natural and synthetic derivatives showing activity against Plasmodium parasite strains. taylorfrancis.com The emergence of resistance to current antimalarial drugs has intensified the search for new compounds with different mechanisms of action. nih.gov Beta-carbolines, such as harmine, are known to target the heat shock 90 protein (Hsp90) of Plasmodium falciparum, presenting a novel therapeutic target. nih.gov

The synthesis of beta-carboline analogs has been a key strategy in the quest for more potent antimalarials. Structure-activity relationship studies have shown that substitutions on the beta-carboline skeleton are critical for antiplasmodial activity. taylorfrancis.com For instance, the development of spirotetrahydro-β-carbolines, which involved a Pictet-Spengler cyclization with 5-bromoisatin, yielded compounds with potent in vitro activity against P. falciparum. acs.org While this synthesis introduces a bromine atom, its position differs from that in this compound.

The antimalarial potential of beta-carboline derivatives is often evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The table below presents the antimalarial activity of some beta-carboline analogs, illustrating the potency of this class of compounds.

Table 1: Antimalarial Activity of Selected Beta-Carboline Analogs

| Compound | Plasmodium falciparum Strain | IC₅₀ (µM) |

|---|---|---|

| Spiroazepineindole (racemic) | Wild Type | 0.09 |

| Optimized Spiroazepineindole | - | 0.0002 |

| Beta-carboline analog 81 | K1 (chloroquine-resistant) | 13.8 - 15.5 |

| Beta-carboline analog 82 | K1 (chloroquine-resistant) | 13.8 - 15.5 |

Data sourced from studies on beta-carboline analogs. researchgate.netacs.org

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, is another area where beta-carboline derivatives have shown significant promise. nih.gov Current treatments for leishmaniasis are often limited by toxicity and the emergence of resistance. nih.gov Beta-carbolines represent a diverse pharmacological class with documented antileishmanial effects. nih.gov

Synthetic strategies have focused on creating novel beta-carboline analogs with enhanced activity. For example, piperazinyl-β-carboline-3-carboxamide derivatives have exhibited potent inhibition of both the promastigote and amastigote stages of Leishmania infantum. nih.gov Similarly, novel hybrids of β-carboline and 1,3,5-triazine (B166579) have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania amazonensis. nih.gov Some of these hybrids displayed potent activity against both promastigote and amastigote forms. nih.gov The mechanism of action for some of these compounds involves alterations in the parasite's cell division cycle and an increase in lipid-storage bodies, leading to cell death. nih.gov

The following table summarizes the antileishmanial activity of representative beta-carboline derivatives against different Leishmania species.

Table 2: Antileishmanial Activity of Beta-Carboline Derivatives

| Compound | Leishmania Species | Stage | EC₅₀/IC₅₀ (µM) |

|---|---|---|---|

| Piperazinyl-β-carboline analog 124 | L. infantum | Promastigote | 1.59 |

| Piperazinyl-β-carboline analog 124 | L. infantum | Amastigote | 1.4 |

| Piperazinyl-β-carboline analog 125 | L. infantum | Promastigote | 1.47 |

| Piperazinyl-β-carboline analog 125 | L. infantum | Amastigote | 1.9 |

| β-carboline-1,3,5-triazine hybrid 9e | L. amazonensis | Amastigote | 1.0 |

Data sourced from studies on beta-carboline analogs. nih.govnih.gov

Other Pharmacological Research Areas

Anti-inflammatory Pathways and Cytokine Modulation

Beta-carboline alkaloids have demonstrated notable anti-inflammatory effects. nih.gov Research into their mechanism of action has revealed that they can modulate key inflammatory pathways. Specifically, certain beta-carboline alkaloids have been shown to suppress the overproduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

This suppression of NO is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression and the inhibition of its enzymatic activity. nih.gov Furthermore, these compounds have been found to inhibit the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner. nih.gov Interestingly, the anti-inflammatory action of these beta-carbolines appears to be selective, as they did not affect the expression or enzymatic activity of cyclooxygenase-2 (COX-2). nih.gov These findings suggest that the anti-inflammatory properties of beta-carboline alkaloids are mediated, at least in part, through the potent inhibition of the iNOS pathway and the subsequent reduction in pro-inflammatory mediators. nih.gov

Antithrombotic Investigations

Preliminary investigations have indicated that beta-carboline alkaloids may possess antithrombotic properties. researchgate.net This activity is listed among the diverse pharmacological actions of this class of compounds. The antithrombotic effects of beta-carboline alkaloids have been noted in studies of compounds isolated from natural sources such as Rauvolfia vomitoria. researchgate.net While this area of research is less extensive than others, the initial findings suggest that beta-carbolines could be a source of lead compounds for the development of new antithrombotic agents. Further detailed studies are required to fully elucidate the mechanisms and potential therapeutic applications of these compounds in the context of thrombosis.

Analgesic Properties

While direct studies on the analgesic effects of this compound are not extensively documented in publicly available research, the broader class of β-carboline alkaloids has demonstrated significant antinociceptive activity. Research into β-carboline alkaloids extracted from the roots of Psammosilene tunicoides has shown that these compounds can have noteworthy analgesic effects in mouse models of both peripheral and central pain, such as the formalin test and the tail-flick test. nih.gov The mechanisms underlying these effects are thought to involve the modulation of neurotransmitter systems, including the suppression of glutamic acid and nitric oxide levels in the brain cortex and spinal cord. nih.gov

Furthermore, some β-carboline compounds have been observed to decrease the levels of GABA-Aα1 protein in the spinal cord, suggesting an interaction with the GABAergic system to produce analgesia. nih.gov The anti-inflammatory properties of β-carbolines, demonstrated by their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production, may also contribute to their analgesic profile, particularly in inflammatory pain states. nih.gov Given that the 6-methoxy substitution on the β-carboline core is a feature in some biologically active analogs, it is plausible that this compound could exhibit similar analgesic properties, though this requires direct experimental verification.

Analgesic Activity of Beta-Carboline Alkaloids from Psammosilene tunicoides

| Compound | Formalin Test (Phase I & II) | Tail Flick Test | Mechanism of Action |

| β-Carboline Alkaloid 1 | Significant analgesic effect | No significant effect | Suppresses Glu and NO levels |

| β-Carboline Alkaloid 2 | Significant analgesic effect | Extended pain threshold | Suppresses Glu and NO levels, decreases GABA-Aα1 protein |

| β-Carboline Alkaloid 3 | Significant analgesic effect | Extended pain threshold | Suppresses Glu and NO levels, decreases GABA-Aα1 protein |

| β-Carboline Alkaloid 4 | Significant analgesic effect | Extended pain threshold | Suppresses Glu and NO levels |

Data synthesized from a study on β-carboline alkaloids from Psammosilene tunicoides. nih.gov

Central Nervous System Modulatory Effects (e.g., Anxiolytic, Hypnotic, Anticonvulsant)

The central nervous system (CNS) effects of β-carbolines are diverse and depend heavily on the specific substitutions on the carboline ring. These compounds are well-known for their high affinity for benzodiazepine receptors, which are part of the GABA-A receptor complex, a primary site for modulating CNS activity. acs.org This interaction can lead to a spectrum of effects, including anxiolytic, hypnotic, and anticonvulsant properties. nih.gov

Anxiolytic and Hypnotic Effects:

Certain synthetic β-carboline derivatives have been developed that exhibit anxiolytic properties. For instance, some analogs act as agonists at the benzodiazepine receptor, which can lead to a reduction in anxiety. nih.gov However, the relationship is complex, as other β-carbolines can have the opposite effect, inducing anxiety (anxiogenic). The specific substitutions on the β-carboline structure are critical in determining the nature of the interaction with the benzodiazepine receptor and the resulting pharmacological effect. For example, 3-(methoxycarbonyl)-amino-beta-carboline has been shown to selectively antagonize the sedative effects of benzodiazepines without affecting their anxiolytic properties. nih.gov While direct evidence for this compound is lacking, its structural similarity to other CNS-active β-carbolines suggests it could modulate anxiety and sleep, though the direction of this effect is uncertain without specific experimental data.

Anticonvulsant Effects:

The anticonvulsant and proconvulsant properties of β-carbolines are well-documented. Some β-carboline derivatives, such as ZK 91296 and ZK 93423, have been shown to suppress photically-induced myoclonus in photosensitive baboons, indicating anticonvulsant activity. capes.gov.br Conversely, other derivatives like methyl β-carboline-3-carboxylate (β-CCM) and methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) have proconvulsant effects. capes.gov.br The anticonvulsant action of some β-carbolines is linked to their interaction with benzodiazepine receptors, where they can act as agonists. nih.gov For example, the benzodiazepine receptor agonist β-carboline ZK 93423 has been shown to block convulsions induced by kainate. nih.gov The presence of a bromo- and methoxy- substituent on the β-carboline ring of this compound could influence its binding to benzodiazepine receptors and thus its potential as an anticonvulsant or proconvulsant agent.

CNS Modulatory Effects of Selected Beta-Carboline Derivatives

| Compound | Primary CNS Effect | Mechanism of Action |

| ZK 91296 | Anticonvulsant | Benzodiazepine receptor modulation |

| ZK 93423 | Anxiolytic, Anticonvulsant | Benzodiazepine receptor agonist |

| β-CCM | Proconvulsant | Benzodiazepine receptor modulation |

| DMCM | Proconvulsant | Benzodiazepine receptor modulation |

| 3-(methoxycarbonyl)-amino-beta-carboline | Antagonizes sedative effects of benzodiazepines | Selective benzodiazepine receptor modulation |

| Harmane, Norharmane, Harmine | Aversive/anhedonic effects | Monoamine oxidase inhibition |

This table summarizes findings from various studies on different beta-carboline analogs. nih.govnih.govcapes.gov.brnih.gov

Structure Activity Relationship Sar Studies of Substituted Beta Carbolines

Positional Significance of Substituents on Biological Potency and Selectivity

The strategic functionalization of the β-carboline core is a key determinant of its pharmacological profile. The introduction of different groups at specific positions can dramatically alter the molecule's interactions with biological macromolecules, resulting in a broad spectrum of effects.

The C1 position of the β-carboline ring is a critical site for substitution, heavily influencing DNA intercalation, enzyme inhibition, and receptor binding. The introduction of aryl groups at this position can significantly impact biological activity. For instance, while a C1-phenyl group on a β-carboline can confer potent cytotoxic activity, other substitutions like p-F/CF3-phenyl can produce even better potency, likely due to increased lipophilicity. nih.gov In a series of β-carboline-dithiocarbamate hybrids, the electronic nature of the C1-aryl substituent had a major influence on cytotoxicity. nih.gov

Regarding enzyme inhibition, β-carboline derivatives are known to target various kinases and topoisomerases. mdpi.com The nature of the C1 substituent is crucial; for example, replacing a methyl group at C1 with an ethyl group resulted in equivalent haspin kinase inhibition, while an isopropyl group was detrimental to activity. nih.gov

In the context of receptor binding, C1-substituted acylhydrazone β-carboline analogues have been explored for their antifungal properties, indicating that modifications at this position can lead to selective activity against fungal versus healthy mammalian cells. nih.govmdpi.com

The C3 position offers another avenue for modifying the biological properties of β-carbolines, particularly their ability to interact with DNA and exert cytotoxic effects. Linking a trans-cinnamide moiety to the C3 position has been shown to produce conjugates that are potent DNA interactive topoisomerase I inhibitors. nih.gov These compounds exhibited significant anti-proliferative activity against a range of human cancer cell lines, with some showing IC50 values in the nanomolar range. nih.gov

Molecular modeling and DNA binding studies, including viscosity measurements and spectroscopy, have confirmed that certain C3-substituted hybrids can act as classic DNA intercalators. rsc.org The interaction often involves the planar β-carboline core inserting itself between DNA base pairs, a process that can be further stabilized by the C3-substituent extending into the DNA grooves. nih.govnih.gov This mechanism of DNA intercalation is frequently linked to the observed cytotoxicity and the ability to inhibit enzymes like topoisomerase I, which are vital for cell proliferation. nih.govnih.gov

The introduction of a bromine atom at the C5 position of the β-carboline scaffold can significantly alter the molecule's physicochemical and biological characteristics. Bromination is known to increase the lipophilicity of a compound, which can, in turn, affect its membrane permeability and interaction with biological targets.

In SAR studies of β-carbolines as benzodiazepine (B76468) receptor ligands, substitutions at various positions, including C5, have been explored to fine-tune binding affinity and efficacy. researchgate.net For example, the placement of a benzyloxy group at C5 in a β-carboline-3-carboxylate derivative (specifically ZK91296) contributes to its profile as a high-affinity ligand. researchgate.net While direct data on 5-bromination is sparse in the provided context, halogenation is a common strategy to modulate electronic properties and steric bulk, thereby influencing binding interactions.

From a spectroscopic standpoint, the addition of a heavy atom like bromine to an aromatic system typically influences its photophysical properties. This can manifest as changes in the ultraviolet-visible absorption and fluorescence emission spectra. These alterations can be useful in developing fluorescent probes for studying biological systems.

The positive influence of the C6-methoxy group is highlighted by its ability to recover biological activity that is lost upon other modifications. For instance, methylation of the indole (B1671886) nitrogen in one series of 1-aryl-β-carbolines led to a tenfold reduction in binding affinity; however, this loss was completely reversed when a 6-methoxy group was present on the β-carboline ring. acs.org Similarly, in studies of tetrahydro-beta-carboline analogues as mu-opioid receptor ligands, the presence of a C6-methoxy group was a key feature of the designed compounds with acceptable affinity. nih.gov The electronic and steric properties of the C6-methoxy group are thus critical for optimizing interactions within the binding pockets of these receptors.

The C8 position of the β-carboline nucleus is another site where substitution can modulate receptor binding affinity. In a study focused on developing haspin kinase inhibitors, moving the methoxy (B1213986) group from the 7-position to the 8-position was more tolerated than moving it to the 5- or 6-positions, which resulted in a loss of activity. nih.gov This indicates that the spatial arrangement of substituents on the benzene (B151609) ring portion of the β-carboline is critical for specific enzyme inhibition. The precise placement of functional groups can influence key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site.

Modification at the N9 position of the β-carboline's indole ring is a highly effective strategy for enhancing various biological activities. Attaching different substituents at this position can significantly boost DNA intercalation, improve enzyme inhibition, and increase cytotoxic selectivity.

Studies have shown that N9-alkylation can lead to more potent cytotoxic agents. nih.govmdpi.com For example, N9-methyl substitution on β-carboline-dithiocarbamate hybrids resulted in increased activity compared to their N9-H counterparts. nih.gov In another study, introducing 3-chlorobenzyl or 3-phenylpropyl groups at the N9 position produced potent antitumor agents that also exhibited remarkable DNA intercalating effects. nih.gov The derivatization at N9 can also be used to improve potency against specific enzymes; a tethered primary amine on the N9-position of harmine (B1663883) significantly increased its haspin kinase inhibitory potency. nih.gov Furthermore, N9-arylated alkyl substituted β-carbolines have been identified as interesting cytotoxic agents with significant DNA binding affinity. nih.gov

| Position | Modification | Effect |

| C1 | Aryl groups (e.g., p-F/CF3-phenyl) | Increased cytotoxicity and lipophilicity. nih.gov |

| C1 | Isopropyl group | Detrimental to haspin kinase inhibition. nih.gov |

| C3 | trans-Cinnamide linkage | Potent DNA interactive topoisomerase I inhibitors. nih.gov |

| C5 | Benzyloxy group | Contributes to high-affinity benzodiazepine receptor binding. researchgate.net |

| C6 | Methoxy group | Enhances affinity for 5-HT2B and 5-HT2C receptors. acs.org |

| C8 | Methoxy group | Tolerated for haspin kinase inhibition (compared to C5/C6). nih.gov |

| N9 | Methyl group | Increased cytotoxic activity in dithiocarbamate (B8719985) hybrids. nih.gov |

| N9 | 3-Chlorobenzyl/3-Phenylpropyl | Significant antitumor and DNA intercalating effects. nih.gov |

| N9 | Tethered primary amine | Increased haspin kinase inhibitory potency. nih.gov |

Influence of Chirality and Stereochemistry on Pharmacological Activity

Chirality, arising from the presence of a stereocenter, plays a pivotal role in the pharmacological activity of many beta-carboline derivatives, particularly in the reduced forms like tetrahydro-beta-carbolines. The C-1 and C-3 positions of the beta-carboline ring can become chiral centers upon reduction or substitution, leading to the existence of enantiomers and diastereomers. These stereoisomers can exhibit markedly different binding affinities for their biological targets, as well as distinct metabolic fates.

The stereochemistry of beta-carboline derivatives is crucial for their interaction with receptors and enzymes, which are themselves chiral. For example, studies on chiral tetrahydro-beta-carboline derivatives have demonstrated that different enantiomers can have varying potencies and efficacies. researchgate.net The precise three-dimensional arrangement of substituents determines the complementarity of the ligand to its binding site.

The synthesis of stereochemically pure beta-carbolines is an active area of research. researchgate.netrsc.org For instance, the Pictet-Spengler reaction, a key step in the synthesis of many beta-carbolines, can be performed stereoselectively using chiral auxiliaries or catalysts to yield enantiomerically enriched products. nih.gov The oxidation state of the pyridine (B92270) ring also influences the geometry of the molecule; fully aromatic beta-carbolines like 5-Bromo-6-methoxy-beta-carboline are planar, which impacts their ability to intercalate into DNA, a mechanism of action for some anticancer beta-carbolines. nih.govnih.gov In contrast, the puckered conformation of tetrahydro-beta-carbolines is better suited for interaction with the binding pockets of many receptors. nih.gov

Table 2: Influence of Stereochemistry on Beta-Carboline Activity

| Feature | Importance in Pharmacological Activity | Example | Reference |

|---|---|---|---|

| Chirality at C-1/C-3 | Enantiomers can have different binding affinities and efficacies. | Potent biological activity of chiral tetrahydro-beta-carboline derivatives isolated from plants. | researchgate.net |

| Molecular Geometry | Planar aromatic systems can intercalate into DNA. | Anticancer activity of planar beta-carbolines. | nih.govnih.gov |

| Ring Conformation | Puckered tetrahydro-beta-carbolines fit well into receptor binding pockets. | Interaction of tetrahydro-beta-carbolines with G-protein coupled receptors. | nih.gov |

Correlation of Lipophilicity and Other Physicochemical Descriptors with Biological Outcomes

The biological activity of beta-carboline derivatives is not only governed by their specific interactions with target proteins but also by their physicochemical properties, which determine their absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as the partition coefficient (log P), is a critical descriptor that influences a molecule's ability to cross biological membranes, including the blood-brain barrier.

A molecular modeling study of a series of beta-carboline alkaloid derivatives demonstrated that lipophilicity plays an important role in their cytotoxic activity. researchgate.net Generally, an optimal level of lipophilicity is required for biological activity. While increased lipophilicity can enhance membrane permeability and target engagement, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. The introduction of a bromine atom, as in this compound, is expected to significantly increase the lipophilicity of the molecule compared to its non-brominated counterpart.

Table 3: Correlation of Physicochemical Properties with Biological Activity

| Physicochemical Property | Influence on Biological Outcome | Relevance to this compound | Reference |

|---|---|---|---|

| Lipophilicity (log P) | Affects membrane permeability, solubility, and non-specific binding. Crucial for cytotoxic activity. | The bromo substituent is expected to increase lipophilicity. | researchgate.net |

| Electronic Properties | Governs binding interactions and reactivity. | The methoxy (electron-donating) and bromo (electron-withdrawing) groups modulate the electronic character of the ring system. | acs.org |

| Electrophilicity | Important for activating drug mechanisms through charge transfer complexes. | The overall electronic nature of the substituted ring system will determine its electrophilicity. | scienceopen.com |

Computational and Theoretical Research on Beta Carboline Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 5-Bromo-6-methoxy-beta-carboline, molecular docking simulations are instrumental in understanding its interaction with protein targets, most notably IκB kinase (IKK).

Research has identified this compound as a non-specific inhibitor of the IKK complex. nih.govnih.gov Molecular docking studies on beta-carboline derivatives targeting IKK have elucidated the probable binding modes. These simulations place the beta-carboline scaffold within the ATP-binding pocket of the kinase. The planar tricyclic ring system of the beta-carboline core is crucial for establishing hydrophobic and van der Waals interactions with non-polar residues in the active site.

The substitutions at the 5 and 6 positions of the beta-carboline ring, a bromine atom and a methoxy (B1213986) group respectively, play a significant role in modulating the binding affinity. The bromine atom, being electron-withdrawing and possessing a considerable atomic radius, can engage in halogen bonding and other specific interactions with the protein. The methoxy group can act as a hydrogen bond acceptor. While specific binding energy values for this compound with IKK are not extensively published, docking studies on analogous beta-carboline inhibitors of IKK suggest that the interactions with key residues in the hinge region of the kinase are critical for inhibitory activity.

Table 1: Illustrative Molecular Docking Parameters for a Beta-Carboline Ligand with IKK

| Parameter | Value |

| Target Protein | IκB kinase β (IKKβ) |

| Ligand | Beta-carboline derivative |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Cys99, Val100, Asp166 |

| Interaction Types | Hydrogen bond, Hydrophobic |

This table is for illustrative purposes to demonstrate typical data obtained from molecular docking studies.

Development and Refinement of Pharmacophore Models

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are crucial tools in drug discovery for virtual screening and designing new molecules with improved activity.

For IKK inhibitors, pharmacophore models have been developed based on a variety of chemical scaffolds, including beta-carbolines. nih.gov These models typically highlight the essential features for IKK inhibition, which often include:

Aromatic rings for π-π stacking interactions.

Hydrogen bond donors and acceptors.

Hydrophobic features.

While a specific pharmacophore model derived directly from this compound has not been detailed in the literature, its known activity as an IKK inhibitor allows it to be mapped onto existing IKK pharmacophore models. The tricyclic system of the beta-carboline would satisfy the requirement for aromatic and hydrophobic features. The nitrogen atoms in the pyridine (B92270) ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The development of such models aids in the virtual screening of large compound libraries to identify novel IKK inhibitors with diverse chemical scaffolds.

Molecular Dynamics Simulations for Dynamic Binding Interactions and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its target protein over time. This method allows for the assessment of the stability of the ligand-protein complex and the characterization of the conformational changes that may occur upon binding.

MD simulations of beta-carboline derivatives complexed with their protein targets have been conducted to understand the dynamic behavior of these systems. nih.gov For a compound like this compound bound to IKK, an MD simulation would typically be run for several nanoseconds to observe the stability of the complex. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

These simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation, confirming the binding mode predicted by molecular docking. Furthermore, MD simulations can uncover the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A study on beta-carboline derivatives identified this compound as a lead compound for the development of more potent IKK inhibitors. nih.gov QSAR studies on IKK inhibitors, including those with a beta-carboline scaffold, have been performed to build predictive models. nih.gov These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the inhibitory activity (e.g., IC50 values).

A typical QSAR model can be represented by a mathematical equation that relates these descriptors to the biological activity. The development of a robust QSAR model for a series of beta-carboline IKK inhibitors would allow for the prediction of the activity of new, unsynthesized derivatives. This predictive capability can guide the rational design of more potent and selective IKK inhibitors based on the this compound scaffold.

Table 2: Example of a 2D-QSAR Equation for a Series of Inhibitors

| Equation | pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBA + c |

| Descriptor | Description |

| pIC50 | Negative logarithm of the half-maximal inhibitory concentration |

| LogP | Octanol-water partition coefficient (hydrophobicity) |

| MW | Molecular Weight (steric factor) |

| HBA | Number of Hydrogen Bond Acceptors (electronic factor) |

| c | A constant |

This table presents a hypothetical QSAR equation for illustrative purposes.

Quantum Chemical Computations for Electronic Properties and Reactivity Prediction

Quantum chemical computations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These methods provide detailed information about the distribution of electrons, molecular orbital energies, and the electrostatic potential of a molecule.

For this compound, quantum chemical calculations can be employed to understand the influence of the bromo and methoxy substituents on the electronic structure of the beta-carboline ring system. These calculations can determine the partial atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its non-covalent interactions with a protein target. The HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, providing insights into its reactivity and potential for forming covalent bonds or charge-transfer complexes. While specific quantum chemical studies on this compound are not widely reported, the application of these methods to substituted beta-carbolines is a valuable tool in medicinal chemistry research.

Future Directions and Research Perspectives in Beta Carboline Chemistry

Rational Design and Synthesis of Next-Generation Beta-Carboline Analogs

The future development of 5-Bromo-6-methoxy-beta-carboline as a therapeutic lead hinges on the rational design and synthesis of next-generation analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial, systematically modifying each part of the molecule. crimsonpublishers.com One successful approach in β-carboline chemistry is the use of pharmacophore hybridization, which combines the β-carboline core with other known active fragments to create novel hybrid molecules. nih.gov

Key synthetic strategies will include the classic Pictet-Spengler reaction to form the core tricycle, followed by modern cross-coupling techniques to introduce diversity. nih.govnih.govanalis.com.my For instance, the bromine atom at the C-5 position is an ideal handle for palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The methoxy (B1213986) group at C-6 can also be modified, for example, by demethylation to a hydroxyl group, which can then be used for further functionalization. acs.org

| Modification Site | Synthetic Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| C-1 Position | Suzuki/Stille Coupling, Addition of organometallics | Explore interactions with target binding pockets. | Enhanced potency and selectivity. |

| C-3 Position | Functionalization via 3-carboxy-β-carboline intermediate. researchgate.net | Introduce hydrogen bond donors/acceptors or solubility-enhancing groups. nih.gov | Improved pharmacokinetic profile. |

| C-5 Position (Bromo) | Palladium-catalyzed cross-coupling reactions. | Introduce diverse substituents to probe steric and electronic requirements. | Novel SAR insights and intellectual property. |

| C-6 Position (Methoxy) | O-demethylation followed by etherification or esterification. | Modulate metabolic stability and hydrogen bonding capacity. | Optimized ADME properties. |

| N-9 Position (Indole NH) | Alkylation or arylation. | Alter planarity and lipophilicity. | Modified cell permeability and target engagement. |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

While β-carbolines are known to interact with a range of targets, including benzodiazepine (B76468) receptors, monoamine oxidases (MAO), and various kinases, the specific targets of this compound are not fully elucidated. routledge.comnih.gov Future research must focus on identifying and validating its molecular targets to understand its mechanism of action and guide therapeutic applications. A related compound, 5-bromo-8-methoxy-1-methyl-β-carboline, has shown moderate activity against P388 murine leukemia cells, suggesting that anticancer pathways are a logical place to start. nih.gov

Modern chemical biology and proteomic approaches will be instrumental. For example, the compound could be functionalized with a reactive group or a tag to create a chemical probe for affinity-based protein profiling or pull-down assays to identify binding partners in cell lysates. Furthermore, in silico virtual screening of this compound against large databases of protein structures can predict potential interactions and generate hypotheses for experimental validation. nih.govmdpi.com Such approaches have successfully identified novel targets for other β-carboline derivatives, including proteins involved in malaria. nih.govnih.gov

| Methodology | Description | Potential Targets for Beta-Carbolines |

|---|---|---|

| Affinity Chromatography | Immobilizing the compound on a solid support to capture binding proteins from cell extracts. | Kinases (CDKs, PLKs), Topoisomerases, HDACs. nih.govnih.gov |

| In Silico Virtual Screening | Computational docking of the compound into the crystal structures of known drug targets. mdpi.com | GPCRs (e.g., Serotonin (B10506) receptors), Enzymes (e.g., MAO). routledge.com |

| Phenotypic Screening | Testing the compound across a wide panel of cancer cell lines to identify patterns of sensitivity. nih.gov | Proteins in specific cancer-related signaling pathways. |

| Reverse Chemical Genetics | Identifying a target by engineering resistance to the compound and then sequencing the genome to find the mutation. | Novel or unexpected binding partners. |

Advanced Preclinical Development of Lead Compounds

Once a lead analog based on the this compound scaffold is identified, it must undergo rigorous preclinical development. A critical step is the establishment of a robust and scalable synthetic route to produce the compound in sufficient quantities for extensive testing. researchgate.net This involves optimizing reaction conditions, minimizing purification steps, and ensuring high batch-to-batch reproducibility. analis.com.my

A significant focus of preclinical development will be the evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico models can provide initial predictions of physicochemical and pharmacokinetic properties, helping to prioritize candidates for further testing. mdpi.comresearchgate.net Experimental assays will then be required to determine metabolic stability, plasma protein binding, and cell permeability. For instance, the methoxy group is a potential site of metabolism, and understanding its stability in liver microsomes is essential. The development of bivalent β-carbolines is one strategy that has been explored to potentially improve pharmacological profiles. analis.com.my

Application of Interdisciplinary Methodologies in Beta-Carboline Research

The complexity of drug discovery necessitates an interdisciplinary approach, integrating expertise from synthetic chemistry, computational modeling, molecular biology, and pharmacology. For the advancement of this compound, combining computational studies with experimental work will be particularly fruitful. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of a library of analogs with their biological activity, providing valuable insights for designing more potent compounds. mdpi.com

Molecular docking studies can visualize how the compound and its analogs fit into the binding site of a target protein, helping to explain SAR data and suggest new modifications to enhance binding affinity. nih.gov For example, docking could reveal whether the bromine atom is situated in a hydrophobic pocket or if the methoxy group is positioned to form a key hydrogen bond. Biocatalysis, using enzymes to perform specific chemical transformations, also represents a powerful interdisciplinary tool for creating complex and stereochemically defined β-carboline derivatives. researchgate.net

Exploration of Natural Product Inspired Synthesis for Diverse Beta-Carboline Frameworks

Nature is a master chemist, and natural products provide a rich source of inspiration for the design of new bioactive molecules. rsc.org The β-carboline skeleton is a common motif in a vast number of alkaloids with diverse and complex architectures. nih.govresearchgate.net Future research should leverage this diversity by pursuing natural product-inspired synthesis. This involves using the this compound core as a starting point to build more complex, polycyclic frameworks that mimic those found in nature. researchgate.net

Q & A

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.